![molecular formula C15H10ClFN2O B11780965 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with chloro, fluorophenyl, and carbonitrile groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyridine and pyran rings can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione .
- 3-Chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one .
Uniqueness
What sets 2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its unique combination of a pyridine ring fused with a pyran ring and its specific substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- IUPAC Name: this compound
- Molecular Formula: C15H10ClFN2O
- Molecular Weight: 288.70 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on specific biological pathways.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrano[4,3-b]pyridine exhibit promising anticancer properties. For instance, compounds within this class have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Inhibitory Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.36 |
This compound | A375 | 1.8 |
These findings suggest that the compound's structure may enhance its binding affinity to CDKs, leading to effective inhibition of cancer cell growth.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Table 2: COX Inhibition Data
Compound | COX Enzyme | IC50 (µM) |
---|---|---|
This compound | COX-1 | Not Available |
This compound | COX-2 | 0.04 |
This selective inhibition suggests a potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of CDKs : The compound binds to CDK enzymes, disrupting their activity and leading to cell cycle arrest.
- COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
A notable study conducted by Akhtar et al. synthesized a series of pyrano derivatives and tested their biological activities. Among these derivatives, the one resembling our compound exhibited significant anti-inflammatory and anticancer properties with low toxicity profiles in preliminary animal models .
Properties
Molecular Formula |
C15H10ClFN2O |
---|---|
Molecular Weight |
288.70 g/mol |
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-11(7-18)14(9-1-3-10(17)4-2-9)12-8-20-6-5-13(12)19-15/h1-4H,5-6,8H2 |
InChI Key |
OSPFPQFIEJMVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=C(C=C3)F)C#N)Cl |
Origin of Product |
United States |
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